Quantifying triclabendazole sulfone without a matched reference standard introduces systematic errors in retention time matching and MRM transition verification. This certified high-purity (>99.0%) reference material directly resolves these analytical challenges.
• Enables validated LC-MS/MS/GC-MS calibration with compound-specific retention times distinct from albendazole/fenbendazole sulfones.
• Supports ISO/IEC 17025-compliant residue monitoring in milk, meat, and edible tissues for MRL enforcement.
• Provides traceable quantification for pharmacokinetic studies, where sulfone Cmax (2.29 μmol/L) and AUC (30.5 μmol·h/L) differ substantially from parent and sulfoxide metabolites.
Molecular FormulaC14H9Cl3N2O3S
Molecular Weight391.7 g/mol
CAS No.106791-37-1
Cat. No.B122003
⚠ Attention: For research use only. Not for human or veterinary use.
Triclabendazole sulfone (TCBZ-SO₂, CAS 106791-37-1) is the sulfone metabolite of the benzimidazole anthelmintic triclabendazole, a halogenated compound used globally for controlling immature and adult stages of the liver fluke Fasciola hepatica [1]. With a molecular formula of C14H9Cl3N2O3S and a molecular weight of 391.66 g/mol, this high-purity reference material is essential for analytical method development, validation, and routine quantification in LC-MS/MS and GC-MS workflows [2]. Unlike its precursor triclabendazole, which is extensively metabolized in vivo, the sulfone metabolite serves as a key biomarker for exposure assessment, pharmacokinetic profiling, and residue monitoring in food-producing animals [1].
Reference standard for LC-MS/MS & GC-MS quantification
Sulfone metabolite biomarker for exposure assessment & PK profiling
Supports residue monitoring in food-producing animals
[1] Halferty L, Brennan GP, Trudgett A, Hoey L, Fairweather I. Relative activity of triclabendazole metabolites against the liver fluke, Fasciola hepatica. Veterinary Parasitology. 2009;159(2):126-138. doi:10.1016/j.vetpar.2008.10.007 View Source
[2] PubChem. Triclabendazole sulfone (CID 10340439). National Center for Biotechnology Information. Accessed March 2026. View Source
Triclabendazole Sulfone Substitution Risks
Substituting triclabendazole sulfone with structurally similar benzimidazole sulfone metabolites (e.g., albendazole sulfone, fenbendazole sulfone) or alternative triclabendazole metabolites (e.g., sulfoxide) introduces critical analytical and interpretive errors. Chromatographically, triclabendazole sulfone possesses a unique retention time and distinct mass spectrometric transitions that differ fundamentally from albendazole sulfone and fenbendazole sulfone, precluding direct retention time matching or peak identification without a matched reference standard [1]. Pharmacokinetically, triclabendazole sulfone exhibits distinct exposure parameters in target species: in humans, it achieves a mean Cmax of 2.29 μmol/L and an AUC of 30.5 μmol·h/L, values that differ substantially from the parent compound (Cmax 1.16 μmol/L; AUC 5.72 μmol·h/L) and the sulfoxide metabolite (Cmax 38.6 μmol/L; AUC 386 μmol·h/L) [2]. In sheep, the sulfone reaches peak plasma concentrations 30–32 hours post-administration, a temporal profile distinct from the sulfoxide (∼20 hours) [3]. Biologically, in vitro studies demonstrate that the sulfone induces severe internal tissue flooding in adult Fasciola hepatica—an ultrastructural effect exceeding that of both the parent compound and the sulfoxide metabolite [1]. These compound-specific analytical, pharmacokinetic, and biological properties render generic substitution scientifically invalid for quantitative analysis or metabolism studies.
Target Attribute
Why Generics Cannot Substitute
Unique retention time & MRM transitions
Other benzimidazole sulfones differ fundamentally in chromatography & mass spec
Distinct PK exposure profile vs parent & sulfoxide
Sulfone quantification cannot be inferred from other metabolites
Specific fluke ultrastructural disruption pattern
Biological activity not interchangeable with parent or other metabolites
[1] Halferty L, Brennan GP, Trudgett A, Hoey L, Fairweather I. Relative activity of triclabendazole metabolites against the liver fluke, Fasciola hepatica. Veterinary Parasitology. 2009;159(2):126-138. doi:10.1016/j.vetpar.2008.10.007 View Source
[3] NOAH Compendium. Endofluke 100 mg/ml Oral Suspension: Pharmacological Particulars. National Office of Animal Health. May 12, 2016. View Source
Triclabendazole Sulfone Comparative Evidence
Certified HPLC Purity
Triclabendazole sulfone (CAS 106791-37-1) reference standard is manufactured to a certified HPLC purity exceeding 99.0%, with overall purity >99.0% by HPLC . This high purity ensures reliable calibration, traceable quantification, and reproducible method performance across batches and instruments. In contrast, generic alternatives or in-house synthesized materials may lack certified purity documentation, introducing uncertainty in quantitative LC-MS/MS and GC-MS workflows .
HPLC PuritySpecification review
>99.0% (certified)
Supports calibration accuracy and LOD/LOQ reproducibility
HPLC analysis; product specification per manufacturer batch release
Why This Matters
Certified high purity directly impacts the accuracy of calibration curves, limits of detection (LOD) and quantification (LOQ), and inter-laboratory comparability in regulated residue monitoring programs.
Following oral administration of a single 10 mg/kg triclabendazole dose with a 560-kcal meal to patients with fascioliasis, the sulfone metabolite (TCBZ-SO₂) achieved a mean Cmax of 2.29 μmol/L and an AUC of 30.5 μmol·h/L [1]. These values represent a 2.0-fold higher Cmax and a 5.3-fold higher AUC compared to the parent compound triclabendazole (Cmax 1.16 μmol/L; AUC 5.72 μmol·h/L). The sulfone exhibits a plasma elimination half-life of approximately 11 hours in humans, intermediate between the parent compound (8 hours) and the sulfoxide metabolite (14 hours) [1]. Protein binding of the sulfone in human plasma is 98.8%, slightly higher than the parent compound (96.7%) and the sulfoxide (98.4%) [1].
Human PK ComparisonHead-to-head
2.0× Cmax, 5.3× AUC vs parent
Separate sulfone quantification required in PK studies
Single-dose 10 mg/kg, fed patients
PharmacokineticsDrug MetabolismHuman Clinical Data
Single oral dose 10 mg/kg with 560-kcal meal; patients with fascioliasis
Why This Matters
The distinct pharmacokinetic profile of triclabendazole sulfone necessitates its separate quantification in exposure assessment studies; using parent compound standards for sulfone quantification introduces substantial systematic error.
PharmacokineticsDrug MetabolismHuman Clinical Data
In sheep, triclabendazole sulfone reaches peak plasma concentrations (Tmax) at 30–32 hours following oral administration, whereas the sulfoxide metabolite peaks earlier at approximately 20 hours [1]. In cattle, both the sulfoxide and sulfone metabolites reach peak concentrations at 64–72 hours post-administration [1]. This species-specific temporal offset between metabolites (∼10–12 hour lag from sulfoxide to sulfone in sheep; co-peaking in cattle) underscores that sulfone pharmacokinetics cannot be inferred from sulfoxide data alone. Additionally, comparative pharmacokinetic studies in cattle and sheep demonstrate that while AUC₀–∞ and Cmax for the sulfoxide do not differ between species, multiple kinetic parameters for the sulfone (excluding Tmax) are significantly higher in calves than in sheep [2].
Species Tmax ComparisonHead-to-head
Sheep: 30–32 h vs sulfoxide ~20 h
Species-specific sulfone Tmax cannot be inferred from sulfoxide
Sheep: 10–12 hour later peak for sulfone versus sulfoxide; Cattle: concurrent peaks; Species difference in sulfone kinetics greater than sulfoxide kinetics
Conditions
Oral administration of triclabendazole suspension; commercial formulation
Why This Matters
Accurate residue depletion studies and withdrawal period determinations require species-specific sulfone quantification; reliance on sulfoxide data or cross-species extrapolation invalidates regulatory compliance.
[1] NOAH Compendium. Endofluke 100 mg/ml Oral Suspension: Pharmacological Particulars. National Office of Animal Health. May 12, 2016. View Source
[2] Mestorino N, Formentini EA, Lucas MF, Fernandez C, Modamio P, Mariño Hernández E, Errecalde JO. Pharmacokinetic disposition of triclabendazole in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite triclabendazole sulfoxide. Veterinary Research Communications. 2008;32(1):21-33. doi:10.1007/s11259-007-9000-3 View Source
In Vitro Fluke Ultrastructural Damage
In vitro incubation of adult Fasciola hepatica for 24 hours with 15 μg/mL of each compound revealed a rank order of internal ultrastructural disruption severity: triclabendazole sulfone (TCBZ-SO₂) > triclabendazole sulfoxide (TCBZ-SO) > triclabendazole (TCBZ) [1]. Severe flooding of internal tissues was observed with TCBZ-SO₂ and, to a lesser extent, with TCBZ-SO and TCBZ. TCBZ-SO₂ was more disruptive to the anterior region of the fluke, while TCBZ-SO showed greater posterior disruption [1]. Swelling of basal infolds and mitochondria in the tegumental syncytium, reduction in secretory body numbers in tegumental cell bodies, and disruption of Golgi complexes were most pronounced with TCBZ-SO₂ treatment [1].
Fluke Damage RankReported
Sulfone > sulfoxide > parent (severity)
Supports sulfone as relevant biomarker in drug metabolism studies
Most severe internal tissue flooding; rank order: sulfone > sulfoxide > parent
Comparator Or Baseline
Triclabendazole sulfoxide (TCBZ-SO) and parent triclabendazole (TCBZ)
Quantified Difference
Sulfone induces qualitatively more severe flooding and anterior disruption than sulfoxide and parent compound
Conditions
24-hour in vitro incubation; 15 μg/mL concentration; adult Fasciola hepatica; scanning and transmission electron microscopy
Why This Matters
The distinct spatial and severity pattern of fluke disruption induced by the sulfone—superior to both the parent drug and its sulfoxide metabolite—supports its inclusion as a relevant biomarker in drug metabolism and resistance mechanism studies.
ParasitologyAnthelmintic MechanismDrug Metabolism
[1] Halferty L, Brennan GP, Trudgett A, Hoey L, Fairweather I. Relative activity of triclabendazole metabolites against the liver fluke, Fasciola hepatica. Veterinary Parasitology. 2009;159(2):126-138. doi:10.1016/j.vetpar.2008.10.007 View Source
Sulfone Formation in Resistant Flukes
Comparative metabolism studies demonstrate that triclabendazole-resistant Fasciola hepatica isolates convert triclabendazole sulfoxide to the sulfone metabolite at a rate that is, on average, 20.29% greater than that observed in triclabendazole-susceptible flukes [1]. This enhanced conversion to the relatively inert sulfone metabolite represents a potential resistance mechanism, wherein resistant parasites more efficiently inactivate the active sulfoxide metabolite. Quantification of the sulfone metabolite thus serves as a critical biomarker for assessing resistance phenotype and monitoring the emergence of triclabendazole-resistant Fasciola hepatica populations [1].
In vitro metabolism assay; triclabendazole-susceptible versus triclabendazole-resistant Fasciola hepatica isolates
Why This Matters
Accurate quantification of triclabendazole sulfone is essential for resistance surveillance programs; this metabolite serves as a direct biochemical indicator of the parasite's capacity to inactivate the active sulfoxide drug moiety.
[1] Robinson MW, Lawson J, Trudgett A, Hoey EM, Fairweather I. The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica. Parasitology Research. 2004;92(3):205-210. doi:10.1007/s00436-003-1003-6 View Source
Triclabendazole Sulfone Application Scenarios
Regulatory Residue Monitoring
Regulatory laboratories performing LC-MS/MS or GC-MS residue analysis of triclabendazole in milk, meat, and edible tissues require a certified high-purity (>99.0%) triclabendazole sulfone reference standard to establish validated calibration curves, verify method selectivity, and document traceability under stringent guidelines . Given the distinct species-specific Tmax values for the sulfone (sheep: 30–32 hours; cattle: 64–72 hours), accurate quantification of this metabolite is essential for establishing scientifically sound withdrawal periods and ensuring compliance with maximum residue limits (MRLs) [1].
Pharmacokinetic and Metabolism Studies
In human and veterinary pharmacokinetic studies, triclabendazole sulfone quantification is non-negotiable due to its distinct exposure profile. In humans, the sulfone achieves a Cmax of 2.29 μmol/L and an AUC of 30.5 μmol·h/L—values that differ substantially from both the parent compound (Cmax 1.16 μmol/L; AUC 5.72 μmol·h/L) and the sulfoxide metabolite (Cmax 38.6 μmol/L; AUC 386 μmol·h/L) . The sulfone's 11-hour elimination half-life and 98.8% plasma protein binding necessitate its separate analytical determination; using parent or sulfoxide standards for sulfone quantification introduces systematic error that invalidates pharmacokinetic modeling and exposure assessment .
Resistance Surveillance and Mechanism Studies
Research groups investigating triclabendazole resistance mechanisms in Fasciola hepatica rely on accurate triclabendazole sulfone quantification as a biomarker of parasite metabolic capacity. Resistant isolates exhibit a 20.29% greater conversion of sulfoxide to sulfone compared to susceptible isolates, making sulfone measurement a direct biochemical indicator of the resistance phenotype . Furthermore, in vitro studies demonstrate that the sulfone induces severe internal tissue flooding and anterior disruption in adult flukes, with an ultrastructural damage severity rank order of sulfone > sulfoxide > parent compound [1]. This biological activity, combined with its role in resistance, makes the sulfone reference standard indispensable for mechanism-of-action and resistance surveillance research.
Multi-Residue Method Development
Analytical laboratories developing multi-residue LC-MS/MS methods for benzimidazole anthelmintics require triclabendazole sulfone as a matched reference standard to establish compound-specific retention times, optimize multiple reaction monitoring (MRM) transitions, and evaluate matrix effects . The sulfone's unique chromatographic behavior and mass spectrometric signature differ fundamentally from other benzimidazole sulfone metabolites (e.g., albendazole sulfone, fenbendazole sulfone), precluding the use of alternative reference standards for peak identification or quantification . Certified high purity (>99.0%) supports method transfer between instruments and laboratories, ensuring long-term data comparability and compliance with ISO/IEC 17025 accreditation requirements .
Application
Selection Property
Validation Focus
Regulatory Residue Monitoring
Certified reference standard purity
Calibration traceability & method selectivity
PK & Metabolism Studies
Metabolite-specific quantification
Separate determination from parent & sulfoxide
Resistance Surveillance
Resistance biomarker quantification
Sulfone conversion rate measurement
Multi-Residue Method Development
Unique chromatographic signature
Retention time & MRM optimization
[1] NOAH Compendium. Endofluke 100 mg/ml Oral Suspension: Pharmacological Particulars. National Office of Animal Health. May 12, 2016. View Source
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